5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

ADME optimization Lipophilicity Cycloalkyl SAR

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1517226-26-4) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a 3-carboxylic acid functionality and a 5-(1-methylcyclopentyl) substituent, with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g/mol. The 1,2,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry due to its bioisosteric properties (mimicking ester, amide, and heterocyclic motifs), metabolic stability imparted by the N–O bond, and its utility as a hydrogen bond acceptor.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13063638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1(CCCC1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-9(4-2-3-5-9)8-10-6(7(12)13)11-14-8/h2-5H2,1H3,(H,12,13)
InChIKeyZKVSQUQOVMNNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid: Procurement-grade Chemical Identity and Scaffold Profile


5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1517226-26-4) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a 3-carboxylic acid functionality and a 5-(1-methylcyclopentyl) substituent, with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g/mol . The 1,2,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry due to its bioisosteric properties (mimicking ester, amide, and heterocyclic motifs), metabolic stability imparted by the N–O bond, and its utility as a hydrogen bond acceptor [1]. The 1-methylcyclopentyl substituent at position 5 introduces steric bulk and modulates lipophilicity (XLogP3 = 2.2) relative to linear alkyl or smaller cycloalkyl congeners, thereby altering pharmacokinetic-relevant physicochemical properties . The C3 carboxylic acid provides a synthetic handle for amide coupling, esterification, and further derivatization, positioning this compound as a versatile building block or fragment for lead optimization campaigns [2].

Why Close Analogs of 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Assumed Interchangeable in Lead Optimization


Within the 5-substituted 1,2,4-oxadiazole-3-carboxylic acid series, even modest variations in the C5 substituent produce quantifiable shifts in lipophilicity (XLogP3) and topological polar surface area (TPSA) that are relevant to ADME property optimization . For instance, replacement of the 1-methylcyclopentyl group with a cyclobutyl substituent (CAS 1339481-99-0) reduces TPSA from 76.2 Ų to 39.2 Ų , while substitution with a cyclooctyl group (CAS 1483155-82-3) raises XLogP3 from 2.2 to 3.3 [1]. These differences are not cosmetic; they directly affect predicted membrane permeability, aqueous solubility, and off-target promiscuity risk. Furthermore, patent literature on oxadiazole-based S1P₁ receptor agonists and PDF inhibitors explicitly identifies cycloalkyl substituent identity—including 1-methylcyclopentyl—as a determinant of pharmacological activity, meaning that analogs cannot be freely interchanged without altering target engagement profiles [2][3].

Differentiated Evidence for 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid Relative to In-Class Analogs


Lipophilicity Tuning: XLogP3 Comparison of 5-Cycloalkyl-1,2,4-oxadiazole-3-carboxylic Acids

In a cross-study comparable analysis of computed XLogP3 values across the 5-cycloalkyl-1,2,4-oxadiazole-3-carboxylic acid series, 5-(1-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid occupies a defined intermediate lipophilicity window (XLogP3 = 2.2) between the less lipophilic cyclobutyl analog (XLogP3 = 2.1) and the more lipophilic cyclooctyl analog (XLogP3 = 3.3) [1]. The 1-methylcyclopentyl group thus provides incremental lipophilicity adjustment relative to unsubstituted cycloalkyl rings while avoiding the excessive logP excursion associated with larger ring systems.

ADME optimization Lipophilicity Cycloalkyl SAR Lead optimization

Topological Polar Surface Area Differentiation Among Cycloalkyl-Substituted 1,2,4-Oxadiazole-3-carboxylic Acids

A cross-study comparison of topological polar surface area (TPSA) reveals that 5-(1-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid possesses a TPSA of approximately 76.2 Ų, consistent with the 5-cyclohexyl analog (TPSA = 76.22 Ų) and the 5-cyclooctyl analog (TPSA = 76.2 Ų) [1]. In contrast, the 5-cyclobutyl analog exhibits a markedly lower TPSA of 39.2 Ų due to its smaller ring system . This property clustering suggests that the 1-methylcyclopentyl substituent preserves the hydrogen-bonding and polarity profile characteristic of medium-to-large cycloalkyl oxadiazoles while the cyclobutyl analog represents a functionally distinct polarity class.

Polar surface area Membrane permeability CNS drug design TPSA optimization

PDF Inhibitor Scaffold Relevance: Cyclopentyl-Oxadiazole Congeners as Peptide Deformylase Targeting Agents

A 2016 structure–activity relationship study of oxadiazole-based bacterial peptide deformylase (PDF) inhibitors by Artaud et al. specifically evaluated oxadiazole congeners bearing either an n-butyl or a cyclopentyl substituent at the P1′ position, demonstrating that the cyclopentyl-substituted oxadiazole series yielded potent PDF inhibitors with antimicrobial activity against multidrug-resistant clinical isolates [1]. 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid, bearing a 1-methylcyclopentyl group at the analogous C5 position and a carboxylic acid for further derivatization, constitutes a logical scaffold for extending this SAR exploration into the 1-methylcyclopentyl congener space—a substitution not yet evaluated in the published PDF inhibitor series.

Antibacterial Peptide deformylase PDF inhibitor Oxadiazole SAR

Carboxylic Acid Derivatization Capacity Relative to Ester-Only and Non-Carboxylate Oxadiazole Analogs

The C3 carboxylic acid functionality of 5-(1-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid enables direct participation in amide bond formation, esterification, and hydroxamate synthesis without requiring a deprotection step, contrasting with the 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole analog (CAS 1513798-65-6) which requires nucleophilic displacement for elaboration . Standard carbodiimide-mediated coupling (e.g., EDC/HOBt) has been established as a high-yielding route for 1,2,4-oxadiazole-3-carboxylic acid derivatization, as demonstrated by Ramu et al. (2013) in a general protocol for 3,5-disubstituted 1,2,4-oxadiazole synthesis [1].

Derivatization Amide coupling Fragment elaboration Synthetic accessibility

S1P₁ Receptor Agonist Patent Coverage of 1-Methylcycloalkyl-1,2,4-oxadiazole Carboxylic Acid Motif

U.S. Patent Application US20080255203 A1 (Abbott Laboratories) discloses substituted oxadiazole compounds as selective S1P₁ receptor agonists, wherein the generic Markush structure encompasses a cyclic group formed by R₁ and R₂ together with the carbon atom to which they are attached—explicitly covering 1-methylcyclopentyl and related 1-methylcycloalkyl substituents—and further includes a carboxylic acid or carboxylate bioisostere at the oxadiazole C3 position [1]. Separately, U.S. Patent 9,187,437 specifically claims oxadiazole compounds where R₁ and R₂ together with the carbon form a cyclic group, for use as S1P₁ agonists in autoimmune and vascular diseases [2]. The combination of a 1-methylcyclopentyl group at C5 and a carboxylic acid at C3 maps directly onto the pharmacophoric elements claimed in both patent families.

S1P1 agonist Immunomodulation Autoimmune disease Patent landscape

Procurement-Relevant Application Scenarios for 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid


Antibacterial Lead Optimization Targeting Peptide Deformylase (PDF)

In antibacterial drug discovery programs targeting peptide deformylase, this compound serves as a P1′-diversifiable fragment. The 1-methylcyclopentyl substituent at C5 directly mimics the cyclopentyl P1′ motif shown to confer PDF inhibitory activity, while the C3 carboxylic acid permits rapid amide library synthesis to probe the S1′ and S2′ subsites. Procurement is recommended for teams seeking to extend the SAR beyond the published n-butyl and unsubstituted cyclopentyl oxadiazole series [1].

S1P₁ Receptor Agonist Intermediate for Autoimmune Disease Programs

For medicinal chemistry groups pursuing S1P₁ receptor agonists, this compound represents a commercially available key intermediate that falls within the Markush claims of Abbott's and Bristol-Myers Squibb's oxadiazole patent families. The pre-installed 1-methylcyclopentyl and carboxylic acid functionalities reduce the synthetic burden for generating lead series around this pharmacophore, enabling direct entry into amide or ester diversification at C3 [2][3].

Physicochemical Property Benchmarking and ADME SAR Studies

With a measured XLogP3 of 2.2 and a TPSA of approximately 76.2 Ų, this compound serves as a defined reference point for cycloalkyl oxadiazole ADME profiling studies. Researchers comparing membrane permeability, metabolic stability, or plasma protein binding across cycloalkyl congeners can use this compound as an intermediate-lipophilicity standard to benchmark analogs including 5-cyclobutyl (XLogP3 = 2.1; TPSA = 39.2 Ų) and 5-cyclooctyl (XLogP3 = 3.3; TPSA = 76.2 Ų) derivatives [4].

Fragment-Based and Parallel Library Synthesis

The carboxylic acid handle on the 1,2,4-oxadiazole core permits direct, high-yielding amide coupling under standard EDC/HOBt conditions as established by Ramu et al. (2013), making this compound suitable for parallel amide library generation. Procurement of this compound as a building block enables medicinal chemistry teams to generate diverse 3-amido-5-(1-methylcyclopentyl)-1,2,4-oxadiazole libraries in a single synthetic step, bypassing the deprotection sequences required with ester precursors [5].

Quote Request

Request a Quote for 5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.